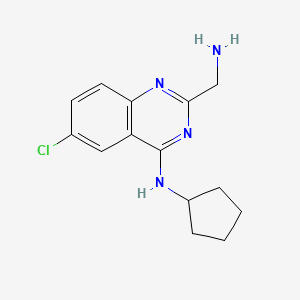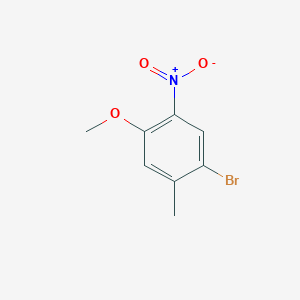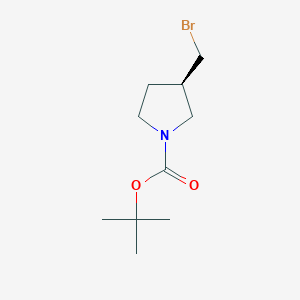
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one
説明
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one, also known as 3-AQF4FPQ, is an organic compound first synthesized in 2015. It is a member of the quinolinone family of compounds and is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments as a model compound for studying the effects of other quinolinone compounds.
科学的研究の応用
Microwave Synthesis and Potential Applications
- One-Pot Microwave Synthesis : This compound has been synthesized using a one-pot microwave synthesis approach. This method is efficient and has been used to create derivatives that show promising anti-inflammatory and anticancer activities (Hafez, Al-Hussain, & El-Gazzar, 2016).
Anticancer Properties
- AMPAR Antagonists : Derivatives of this compound have been studied as AMPA receptor antagonists. These derivatives display varying degrees of potency, which has implications for their role in inhibiting the AMPA receptor, a potential target for cancer therapy (Chenard et al., 2001).
- Cytotoxicity Analysis : The compound and its analogues have demonstrated profound cytotoxic effects on cancer cell lines, highlighting their potential as antitumor agents. This has been explored through a quantitative structure-cytotoxicity relationship analysis (Joon et al., 2021).
Antimicrobial and Anti-Inflammatory Applications
- Novel Schiff Base Derivatives : Schiff base derivatives of this compound have been synthesized and tested for antimicrobial and anti-inflammatory properties. These derivatives have shown good inhibitory activity against various bacteria and fungi (Abhishek, Fern, Jennifer, & Pankaj, 2014).
Tubulin Polymerization Inhibition
- Fluorinated Derivatives : Fluorinated derivatives of this compound have been shown to inhibit tubulin polymerization. This inhibition can disrupt mitosis in cancer cells, offering another pathway for anticancer activity (Řehulka et al., 2020).
Amylolytic Activity
- Fluorine-Bearing Quinoline-4-carboxylic Acid : Syntheses of novel fluorine-bearing derivatives of this compound have exhibited high to moderate amylolytic activity against certain fungi, suggesting potential applications in the treatment of fungal infections (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Synthesis of Derivatives for Various Applications
- Pyrazole-4-carbaldehyde Synthesis : This compound has been used in the synthesis of aza- and diazaphenanthrene derivatives, which have potential applications in various chemical and pharmaceutical fields (Kozlov & Gusak, 2007).
特性
IUPAC Name |
3-acetyl-6-fluoro-4-(4-fluorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPMYWSPOUXVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210101 | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one | |
CAS RN |
1257535-68-4 | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



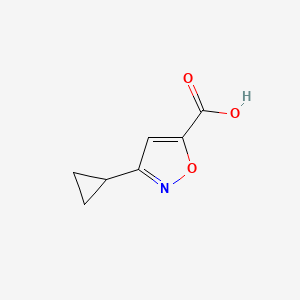



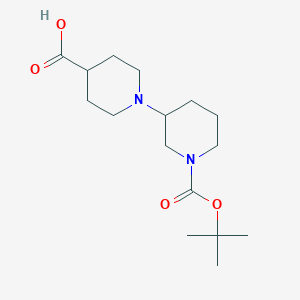
![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)


![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)
